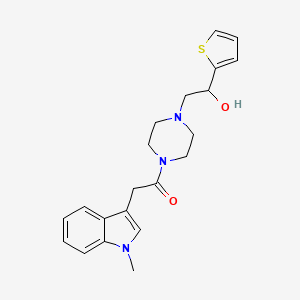
1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structure, synthesis, and biological activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O2S |
| Molecular Weight | 406.54 g/mol |
| IUPAC Name | 1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2,2-diphenylethan-1-one |
| SMILES | OC(CN1CCN(CC1)C(=O)C(c2ccccc2)c3ccccc3)c4cccs4 |
| InChIKey | GJUPIXDEXORNNM-UHFFFAOYSA-N |
The structure includes a piperazine ring, a thiophene moiety, and an indole derivative which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the piperazine ring and the introduction of thiophene and indole groups. The detailed synthetic pathways can vary but generally follow established protocols for constructing complex heterocycles.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, its derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
A study reported that certain derivatives exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating strong efficacy against resistant strains of bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives with piperazine and indole functionalities have demonstrated cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF7 (Breast Cancer) | 22.3 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that modifications to the piperazine or indole moieties could enhance the anticancer activity of the compound.
Neuropharmacological Effects
The presence of piperazine rings has been linked to neuropharmacological effects. Research indicates that compounds containing similar structures can act as serotonin receptor modulators, which may be beneficial in treating mood disorders.
Case Studies
Several case studies have examined the biological activity of related compounds:
- Study on Antitubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds showed varying degrees of inhibition, with some achieving IC90 values below 40 μM .
- Anticancer Activity Assessment : A study evaluated a range of piperazine-containing compounds for their cytotoxicity against human cancer cell lines. Results indicated that certain modifications significantly enhanced their potency .
- Neuropharmacological Evaluation : Research into the serotonergic properties of similar compounds revealed potential applications in treating anxiety and depression through modulation of serotonin receptors .
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-22-14-16(17-5-2-3-6-18(17)22)13-21(26)24-10-8-23(9-11-24)15-19(25)20-7-4-12-27-20/h2-7,12,14,19,25H,8-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYROHUVNDWFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














